molecular formula C11H7BrN2O3S B3479662 (5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3479662
M. Wt: 327.16 g/mol
InChI Key: HOTZNZJUFSLSOL-XNWCZRBMSA-N
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Description

(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, a benzodioxole moiety, and a bromine atom, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-1,3-thiazole-4-one with 6-bromo-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
  • (5E)-2-amino-5-[(6-fluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Uniqueness

(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications.

Properties

IUPAC Name

(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3S/c12-6-3-8-7(16-4-17-8)1-5(6)2-9-10(15)14-11(13)18-9/h1-3H,4H2,(H2,13,14,15)/b9-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTZNZJUFSLSOL-XNWCZRBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N=C(S3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N=C(S3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5E)-2-amino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

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